molecular formula C8H8N2 B1365507 4-Amino-3-methylbenzonitrile CAS No. 78881-21-7

4-Amino-3-methylbenzonitrile

Cat. No.: B1365507
CAS No.: 78881-21-7
M. Wt: 132.16 g/mol
InChI Key: MBZDCUMFFPWLTJ-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzonitrile (CAS 78881-21-7) is an aromatic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol. It features a benzene ring substituted with an amino (-NH₂) group at the para position, a methyl (-CH₃) group at the meta position, and a nitrile (-CN) group at the ortho position relative to the amino group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in halogenation reactions for radiopharmaceutical applications .

The compound is commercially available (e.g., Thermo Scientific Chemicals) with a purity of ≥98% and is stored under inert conditions due to its sensitivity to moisture and light . Its applications include serving as a precursor for synthesizing halogenated benzonitrile derivatives, such as 3-bromo-5-methylbenzonitrile, which are critical in [¹⁸F]fluorination reactions for positron emission tomography (PET) tracer development .

Preparation Methods

Preparation Methods of 4-Amino-3-methylbenzonitrile

Direct Synthesis from Amide Precursors via Dehydration

One common industrial method for preparing this compound involves the dehydration of the corresponding amide intermediate, 4-Amino-3-methylbenzamide . This method typically uses diphosphorus pentoxide as a catalyst under controlled heating.

  • Reaction Conditions : Heating at approximately 315 °C for 1 hour under stirring (600 rpm).
  • Process Details :
    • The amide is heated in a closed or open vessel depending on its boiling point relative to the reaction temperature.
    • After the reaction, vacuum distillation is used to isolate the nitrile product.
  • Yield and Purity : Yields up to 87% with purity exceeding 99% confirmed by nuclear magnetic resonance (NMR) and elemental analysis.
  • Catalyst : Diphosphorus pentoxide (optional, about 10 g per batch) enhances dehydration efficiency.
Parameter Value
Temperature 315 °C
Reaction Time 1 hour
Stirring Speed 600 rpm
Catalyst Diphosphorus pentoxide (optional)
Yield 87%
Purity >99%

This method is advantageous for its high purity and relatively straightforward protocol, suitable for both laboratory and industrial scale synthesis.

Reduction of Nitro Precursors via Catalytic Hydrogenation

Another well-documented approach is the reduction of 4-nitroso-3-methylphenol derivatives or nitro analogs to the corresponding amino compound using catalytic hydrogenation.

  • Starting Material : 4-nitroso-3-methylphenol or related nitro compounds.
  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
  • Reaction Medium : Methanol or ethanol with ammonia present.
  • Reaction Conditions :
    • Hydrogen pressure: 0.1–0.5 MPa.
    • Temperature: 20–35 °C.
    • Reaction time: 2–8 hours.
  • Purification : Crystallization from methanol or ethanol, filtration, and vacuum drying.
  • Yield : Typically 80–88%, with high purity (HPLC ≥ 99.3%).
Parameter Value
Catalyst Pd/C or Raney nickel
Hydrogen Pressure 0.1–0.5 MPa
Temperature 20–35 °C
Reaction Time 2–8 hours
Solvent Methanol/Ethanol
Yield 80–88%
Purity ≥99.3% (HPLC)

This method is favored for its selectivity and mild reaction conditions, making it suitable for sensitive substrates and large-scale production.

Aromatic Substitution and Amination Routes

A third approach involves aromatic substitution reactions where a methyl-substituted benzonitrile derivative undergoes amination.

  • Example : Reaction of 3-chloro-5-methylbenzonitrile with ammonia under catalytic conditions.
  • Reaction Conditions : Elevated temperature and pressure to facilitate nucleophilic substitution of the chloro group by an amino group.
  • Catalysts and Solvents : Various catalysts such as metal catalysts or base catalysts may be used; solvents typically include organic solvents or aqueous media.
  • Yields : Variable, often lower than direct dehydration or hydrogenation routes due to steric hindrance and competing side reactions.

This method is less commonly employed for this compound but is important for substituted analogs and functionalized derivatives.

Comparative Analysis of Preparation Methods

Method Starting Material Catalyst Conditions Yield (%) Purity (%) Advantages Limitations
Dehydration of Amide 4-Amino-3-methylbenzamide Diphosphorus pentoxide (optional) 315 °C, 1 h, stirring 87 >99 High purity, straightforward High temperature required
Catalytic Hydrogenation 4-nitroso-3-methylphenol/nitro Pd/C or Raney nickel 20–35 °C, 0.1–0.5 MPa H2, 2–8 h 80–88 ≥99.3 Mild conditions, selective Requires hydrogen and catalyst
Aromatic Amination (Substitution) 3-chloro-5-methylbenzonitrile Various (metal/base catalysts) Elevated temp and pressure Variable Variable Useful for derivatives Lower yield, steric hindrance

Research Findings and Industrial Implications

  • Purity and Yield : The dehydration method offers the highest purity and yield, making it preferred in pharmaceutical intermediate synthesis.
  • Catalyst Role : Diphosphorus pentoxide significantly enhances dehydration efficiency, while Pd/C catalysts are essential for selective hydrogenation.
  • Process Optimization : Reaction parameters such as temperature, pressure, and solvent choice are critical for maximizing yield and purity.
  • Scalability : Both dehydration and hydrogenation methods have been successfully scaled to industrial production levels, with hydrogenation favored for sensitive or functionalized substrates.
  • Environmental and Safety Considerations : High-temperature dehydration requires robust equipment, while hydrogenation involves handling pressurized hydrogen gas and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitrile group to form corresponding amines.

    Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions:

Major Products:

    Reduction: Formation of 4-Amino-3-methylbenzonitrile from 3-methyl-4-nitrobenzonitrile.

    Substitution: Various substituted derivatives of this compound.

    Oxidation: Oxidized products such as 4-Amino-3-methylbenzoic acid.

Scientific Research Applications

Organic Synthesis

4-Amino-3-methylbenzonitrile is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The nitrile group can be reduced to primary amines.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, leading to diverse derivatives .
Reaction TypeDescriptionCommon Reagents
OxidationFormation of nitroso or nitro derivativesPotassium permanganate, H2O2
ReductionConversion of nitrile to primary amineLithium aluminum hydride
SubstitutionFormation of N-substituted derivativesAlkyl halides, acyl chlorides

Biomedical Applications

Research indicates that this compound has potential applications in drug development. Its structural features make it suitable for designing biologically active compounds. For instance:

  • Drug Precursor : It serves as a precursor for synthesizing various pharmacologically active molecules.
  • Cell Biology : It is utilized in cell culture and modification processes .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for chromatographic techniques. Its known properties facilitate the calibration and validation of analytical methods used to detect similar compounds in complex mixtures .

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the synthesis of new anticancer agents using this compound as a starting material. Researchers modified the compound through various reactions to create derivatives that exhibited significant cytotoxicity against cancer cell lines. The results demonstrated that certain modifications enhanced biological activity, highlighting the compound's potential in cancer therapeutics .

Case Study 2: Development of Agrochemicals

Another research effort focused on utilizing this compound in the development of agrochemicals. The compound was incorporated into formulations aimed at pest control, where it acted as an effective agent against specific agricultural pests. Field trials showed promising results regarding efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Structural Analogues with Different Substituents

The reactivity and physicochemical properties of 4-amino-3-methylbenzonitrile are influenced by its substituents. Key structural analogues include:

Compound Molecular Formula Molecular Weight Substituents CAS Number Key Differences vs. This compound
4-Amino-3-ethylbenzonitrile C₉H₁₀N₂ 146.19 -NH₂, -C₂H₅, -CN 170230-87-2 Ethyl group increases steric bulk, reducing reactivity in halogenation
3-Fluoro-5-methylbenzonitrile C₈H₆FN 151.14 -F, -CH₃, -CN N/A Fluorine’s electronegativity enhances stability but complicates nucleophilic substitution
4-Aminobenzyl cyanide C₈H₈N₂ 132.16 -NH₂, -CH₂-CN 3544-25-0 Cyanide at benzyl position alters electronic distribution and solubility
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ 194.23 Biphenyl structure with -NH₂ and -CN 443998-73-0 Extended conjugation increases molecular weight and UV absorbance

Physical and Chemical Properties

  • Solubility: this compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). Its ethyl analogue shows even lower solubility due to increased hydrophobicity .
  • Thermal Stability : Decomposes above 93–94°C, similar to fluorinated analogues like 3-fluoro-5-methylbenzonitrile .
  • Spectroscopic Data : The nitrile group exhibits a strong C≡N stretch at ~2230 cm⁻¹ in IR, consistent across benzonitrile derivatives .

Data Tables

Table 1: Halogenation Efficiency of this compound Derivatives

Halogen Product Yield Reaction Conditions Reference
Br₂ 3-Bromo-5-methylbenzonitrile 90% 40°C, 3 h, NaNO₂/H₂SO₄ in ethanol
Cl₂ 3-Chloro-5-methylbenzonitrile 15–20% Same as above
ICl Attempted iodo derivative 0% Diazonium salt coupling issues

Table 2: Hazard Profiles of Selected Benzonitriles

Compound GHS Hazard Class Key Risks PPE Requirements
This compound 6.1 (Toxic) Inhalation, skin/eye irritation Gloves, goggles, lab coat
3-(4-Aminophenyl)benzonitrile Not classified Dermal absorption, acute toxicity Full-face shield, protective suit

Biological Activity

4-Amino-3-methylbenzonitrile (CAS Number: 78881-21-7) is an organic compound with notable biological activity, particularly in the context of cellular processes and pharmacological applications. This article explores its biological mechanisms, effects on cellular signaling, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8N2
  • Molecular Weight : 132.16 g/mol
  • Structural Characteristics : The compound features an amino group and a nitrile group on a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Androgen Receptor Modulation : It is structurally similar to selective androgen receptor modulators (SARMs), suggesting potential interactions with androgen receptors, leading to tissue-selective effects on muscle and bone metabolism.
  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of other drugs .
  • Signaling Pathway Influence : It modulates various cell signaling pathways by affecting the activity of kinases and phosphatases, which can lead to changes in gene expression and cellular metabolism.

Cellular Effects

This compound has demonstrated diverse effects on cellular processes:

  • Cell Signaling : It influences key signaling pathways, impacting cell growth and differentiation.
  • Gene Expression : The compound can alter gene expression profiles in various cell types, potentially contributing to its therapeutic effects.

Toxicity and Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Minimal effects on cellular function.
  • High Doses : Associated with liver toxicity in animal models, highlighting the importance of dosage in therapeutic applications .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and acts as an inhibitor for CYP1A2 and CYP3A4 enzymes, affecting the metabolism of co-administered drugs. Its stability under laboratory conditions is noted, although it can degrade when exposed to light and air .

In Vitro Studies

In laboratory settings, this compound has been used to study its effects on viral replication. It functions as a proton ionophore, preventing viral replication in certain models . This characteristic positions it as a candidate for antiviral therapies.

Synthesis Applications

The compound serves as an intermediate in synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of derivatives that exhibit improved pharmacological profiles .

CompoundYield (%)Application
N-Boc-protected aminobenzonitrile93Synthesis intermediate
Amidoxime derivativesVariesAntiviral research

Q & A

Q. Basic: What synthetic routes are commonly employed for preparing 4-amino-3-methylbenzonitrile, and how can purity be validated?

Answer:
this compound (CAS 78881-21-7) is typically synthesized via nitrile group introduction or selective methylation/amination of aromatic precursors. For example, it has been used as a starting material in microwave-induced nucleophilic fluorination reactions, where halogen substituents are replaced under controlled conditions . To validate purity (>97.0% as per analytical data), researchers should employ:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H/13^13C) to confirm structural integrity and rule out regioisomeric impurities .
  • Mass Spectrometry (MS) for molecular weight verification.

Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
While specific safety data for this compound is limited, analogous benzonitrile derivatives require:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation .
  • Storage: Dry, cool conditions (2–8°C) in airtight containers to prevent degradation .

Q. Advanced: How does the electron-withdrawing nitrile group influence the reactivity of this compound in aromatic substitution reactions?

Answer:
The cyano (-CN) group acts as a meta-directing, electron-withdrawing moiety, enhancing electrophilic substitution at the para position relative to the amino group. In microwave-assisted fluorination , this directs 18^{18}F incorporation into specific positions, as demonstrated in radiopharmaceutical precursor synthesis . Kinetic studies comparing reaction rates with non-cyano analogs (e.g., toluidines) reveal accelerated nucleophilic displacement due to increased ring electron deficiency.

Q. Advanced: How can researchers resolve contradictory analytical data (e.g., melting point discrepancies) between commercial batches?

Answer:
Commercial batches may exhibit variability due to:

  • Synthetic Byproducts: Residual solvents or regioisomers (e.g., 2-amino-4-methylbenzonitrile) .
  • Purity Limits: Suppliers like Sigma-Aldrich often omit analytical data, necessitating in-house validation .
    Methodology for Resolution:
  • Differential Scanning Calorimetry (DSC): Compare melting profiles with literature values (>300°C for related benzoic acid derivatives ).
  • Chromatographic Spiking: Introduce pure reference standards to identify co-eluting impurities.
  • Elemental Analysis: Verify C/H/N ratios against theoretical values (C8_8H8_8N2_2; MW 132.16) .

Q. Advanced: What strategies optimize this compound’s stability in long-term storage for reproducible experiments?

Answer:

  • Degradation Pathways: Hydrolysis of the nitrile group to carboxylic acids under humid conditions.
  • Stabilization Methods:
    • Store under inert gas (Ar/N2_2) in amber vials to prevent photodegradation.
    • Add desiccants (e.g., molecular sieves) to minimize moisture uptake .
    • Periodic FT-IR Spectroscopy to monitor -CN peak integrity (~2240 cm1^{-1}) .

Q. Advanced: How does this compound compare to structural analogs (e.g., 4-formyl-3-methoxybenzonitrile) in cross-coupling reactions?

Answer:

  • Electronic Effects: The amino group (-NH2_2) in this compound acts as an electron donor, contrasting with the electron-withdrawing formyl (-CHO) group in 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8) .
  • Reactivity in Suzuki Couplings: Amino-substituted derivatives show lower activation barriers for Pd-catalyzed couplings due to enhanced π-backbonding with metal catalysts.
  • Byproduct Formation: Methoxy groups in analogs may lead to demethylation side reactions under acidic conditions, unlike the more stable amino group .

Q. Advanced: What analytical challenges arise when characterizing trace degradation products of this compound?

Answer:

  • Low-Abundance Impurities: Use LC-MS/MS with electrospray ionization (ESI) for sensitivity.
  • Structural Elucidation: Combine 1^1H-15^15N HMBC NMR to track nitrile-to-amide conversion.
  • Quantification: Develop a validated HPLC-UV method with detection limits <0.1% .

Q. Advanced: How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Transition State Analysis: Simulate intermediates in fluorination reactions to predict kinetic vs. thermodynamic control .
  • Solvent Effects: Use COSMO-RS models to optimize reaction media (e.g., DMF vs. THF) for yield improvement.

Properties

IUPAC Name

4-amino-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZDCUMFFPWLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426623
Record name 4-Amino-3-methylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78881-21-7
Record name 4-Amino-3-methylbenzonitrile
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Record name 4-Amino-3-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 3-methyl-4-nitrobenzonitrile (2.0 g, 12.3 mmol) in 100 mL of EtOH is added SnCl2 (13.9 g, 61.7 mmol). The resulting solution is heated at reflux. After 2 h, the solution is cooled to ambient temperatures. The solution is poured into 150 mL of ice water. The pH of the solution is adjusted to >7 with a solution of saturated NaHCO3. The solution is diluted with EtOAc and the resulting mixture is filtered through Celite. The filtered solution is separated. The organic layer is dried over MgSO4, filtered and concentrated to give the title compound (1.57 g, 8.7 mmol) as an off-white solid.
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Synthesis routes and methods II

Procedure details

4-Cyano-2-methylaniline was synthesized as previously described (J. Med. Chem. (1991), 34, 3295): To a solution of 3-methyl-4-nitrobenzonitrile (2.0 g, 12.34 mmol) in acetic acid (20 L) was added dropwise a solution of SnCl2 (9.6 g, 49.38 mmol) in conc. HCl (20 mL). After stirring for 3 h, the mixture was added carefully to a saturated NH4OH solution (120 mL) at 0° C. The resulting mixture was extracted with EtOAc (4×30 mL). The combined organic layers were sequentially washed with H2O (30 mL) and a saturated NaCl solution (30 mL), dried (Na2SO4), and concentrated under reduced pressure. The residue was purified by flash chromatography (10% EtOAc/hex) to give 4-cyano-2-methylaniline as a white solid (1.48 g, 92%): TLC (30% EtOAc in hexane) Rf0.23. This material was used without further purification.
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Synthesis routes and methods III

Procedure details

4-Cyano-2-methylaniline was prepared according to Method A1a. The aniline was converted to 4-cyano-2-methylphenyl isothiocyanate according to Method A2b. 1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was converted to 1-chloromethylcyclopentanamine HCl salt according to Method B7e. 1-Chloromethylcyclopentanamine HCl salt was reacted with 4-cyano-2-methylphenyl isothiocyanate according to Method C1e to give 2-(4-cyanophenylphenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with cyclopentyl bromide according to Method D2b to give 2-(4-cyano-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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Synthesis routes and methods IV

Procedure details

4-Cyano-2-methylaniline was synthesized as described in Method A1a. The aniline was converted to 4-cyano-2-methylphenyl isothiocyanate according to Method A2a, Step 3. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 4-cyano-2-methylphenyl isothiocyanate according to Method C1a to give 2-(4-cyano-2-methylphenylimino)-1-thia-3-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2b to give 3-isobutyl-2-(4-iodo-2-methylphenylimino)-1-thia-3-azaspiro[4.4]nonane.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.